molecular formula C8H15NO B160180 6-Oxa-9-azaspiro[4.5]decane CAS No. 130643-07-1

6-Oxa-9-azaspiro[4.5]decane

Cat. No. B160180
M. Wt: 141.21 g/mol
InChI Key: FTGUMOQCPJEKOR-UHFFFAOYSA-N
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Description

6-Oxa-9-azaspiro[4.5]decane is a chemical compound with the molecular formula C8H15NO . It is a key intermediate in the asymmetric synthesis strategies of halichlorine and pinnaic acid .


Synthesis Analysis

The synthesis of 6-Oxa-9-azaspiro[4.5]decane has been reported in several studies. For instance, a convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane has been developed . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of 6-Oxa-9-azaspiro[4.5]decane is characterized by a unique spirocyclic framework. The InChI code for this compound is 1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2 .


Chemical Reactions Analysis

The formation of 6-Oxa-9-azaspiro[4.5]decane involves intramolecular ipso-cyclization of alkene onto arene under extremely mild reaction conditions .


Physical And Chemical Properties Analysis

6-Oxa-9-azaspiro[4.5]decane has a molecular weight of 141.21 . It is a liquid at room temperature . The compound has a density of 1.02g/cm3 and a boiling point of 228.1ºC at 760 mmHg .

Scientific Research Applications

  • FGFR4 Inhibitor for Hepatocellular Carcinoma Treatment

    • Field : Medical Science, Oncology
    • Application : 6-Oxa-9-azaspiro[4.5]decane is used as an FGFR4 inhibitor for the treatment of hepatocellular carcinoma .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Inhibitor of Vanin-1 Enzyme

    • Field : Biochemistry
    • Application : 6-Oxa-9-azaspiro[4.5]decane acts as an inhibitor of the vanin-1 enzyme, which plays an important role in metabolism and inflammation .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • 17β-HSD1 Inhibitors

    • Field : Endocrinology
    • Application : 6-Oxa-9-azaspiro[4.5]decane is used as a 17β-HSD1 inhibitor in the treatment or prevention of diseases or disorders associated with steroid hormones or requiring concentration reduction of endogenous estradiol .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • sGC Stimulants

    • Field : Pharmacology
    • Application : 6-Oxa-9-azaspiro[4.5]decane is used as an NO-independent and heme-dependent sGC stimulant that is useful in the treatment of a variety of diseases .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Anticancer Activities

    • Field : Oncology
    • Application : A novel series of 1-oxa-4-azaspiro [4.5]deca-6,9-diene-3,8-diones, which are derivatives of 6-Oxa-9-azaspiro[4.5]decane, showed promising anticancer activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Inhibitory Action in KB Cells and Cells of Human Mammary Cancer

    • Field : Oncology
    • Application : 2-azaspiro [4.5]decane, a derivative of 6-Oxa-9-azaspiro[4.5]decane, has inhibitory action in KB cells and cells of human mammary cancer grown in tissue culture .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • Chemical Synthesis

    • Field : Chemistry
    • Application : 6-Oxa-9-azaspiro[4.5]decane is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .
  • 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride

    • Field : Chemistry
    • Application : 6-Oxa-9-azaspiro[4.5]decane-10-carboxylic acid hydrochloride is a derivative of 6-Oxa-9-azaspiro[4.5]decane .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

properties

IUPAC Name

6-oxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-4-8(3-1)7-9-5-6-10-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGUMOQCPJEKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625604
Record name 6-Oxa-9-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxa-9-azaspiro[4.5]decane

CAS RN

130643-07-1
Record name 6-Oxa-9-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxa-9-azaspiro[4.5]decane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a of solution 1,1-dimethylethyl 6-oxa-9-azaspiro[4.5]decane-9-carboxylate (200 mg, 0.829 mmol, available from Tyger Scientific Inc) in DCM (3 ml) was added trifluoroacetic acid (TFA) (0.5 ml). The resulting colourless yellow solution was stirred at room temperature for 24 hr. The solvent was evaporated to give the title compound as a grey oil (203 mg).
Quantity
200 mg
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reactant
Reaction Step One
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0.5 mL
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reactant
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3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z JING - 2014 - core.ac.uk
The increasing demand for new chemical entities urges synthetic chemists to pursue simple, efficient, selective, high yielding, and environmentally benign reactions. 1 Multicomponent …
Number of citations: 2 core.ac.uk

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